1-(4-fluorophenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its diverse functional groups, which include a fluorophenyl group, a morpholine ring, and a thiadiazole ring. This compound is classified as a thiadiazole derivative with potential pharmaceutical applications due to its unique structural features that may influence biological activity.
The compound can be synthesized through various chemical methods and is documented in chemical databases such as PubChem, where it is identified by the CAS number 894055-75-5. The synthesis involves multiple steps, starting from simpler precursors and utilizing specific reagents and conditions to achieve the final product.
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings. Thiadiazoles are known for their biological activity, making this compound of interest in medicinal chemistry.
The synthesis of 1-(4-fluorophenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
Optimization of these reactions may be necessary to improve yield and purity, often involving catalysts or adjustments in temperature and pressure.
The molecular structure of 1-(4-fluorophenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be represented by its IUPAC name and its InChI string:
IUPAC Name: 1-(4-fluorophenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
InChI: InChI=1S/C19H20FN5O4S2/c20-13-1-3-14(4-2-13)25-10-12(9-15(25)26)17(28)21-18-22-23-19(31-18)30-11-16(27)24-5-7-29-8-6-24/h1-4,12H,5-11H2,(H,21,22,28).
The molecular formula is C19H20FN5O4S2, indicating a complex structure with multiple functional groups that contribute to its reactivity and potential biological properties.
The compound can participate in various chemical reactions typical of its functional groups:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives for further study .
The mechanism of action for 1-(4-fluorophenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors. Binding to these targets may alter their activity or signaling pathways, leading to desired pharmacological effects. The exact molecular pathways remain to be elucidated through further biochemical studies.
The physical properties of this compound include:
Chemical properties include:
Relevant data regarding these properties can be gathered from experimental studies or literature reviews focusing on similar compounds .
This compound has potential applications in various scientific fields:
Research into derivatives of this compound may also reveal additional therapeutic uses or enhance its efficacy against particular biological targets .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: